molecular formula C11H18N2O7 B1220761 N-succinyl-LL-2,6-diaminopimelic acid

N-succinyl-LL-2,6-diaminopimelic acid

Cat. No.: B1220761
M. Wt: 290.27 g/mol
InChI Key: GLXUWZBUPATPBR-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-succinyl-LL-2,6-diaminopimelic acid (L,L-SDAP) is an essential biochemical intermediate in the succinylase pathway of bacterial metabolism. This pathway is responsible for the biosynthesis of both meso -diaminopimelic acid ( meso -DAP) and the essential amino acid L-lysine . These products are critical building blocks for the construction of the bacterial peptidoglycan cell wall, making the enzymes in this pathway, including DapE, attractive targets for antimicrobial development . The primary research value of this compound lies in its role as the native substrate for the bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) . DapE is a zinc-dependent metallohydrolase that catalyzes the hydrolysis of L,L-SDAP into succinate and L,L-diaminopimelic acid (L,L-DAP) . This reaction is a crucial and committed step in the pathway. Research has demonstrated that deletion of the dapE gene is lethal for bacteria such as Helicobacter pylori and Mycobacterium smegmatis , validating DapE as a essential enzyme for bacterial survival . Consequently, L,L-SDAP is indispensable for in vitro studies aimed at characterizing the function, kinetics, and structure of DapE, as well as for high-throughput screening campaigns to identify novel inhibitors that could serve as a new class of antibiotics . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H18N2O7

Molecular Weight

290.27 g/mol

IUPAC Name

(2S,6S)-2-amino-6-(3-carboxypropanoylamino)heptanedioic acid

InChI

InChI=1S/C11H18N2O7/c12-6(10(17)18)2-1-3-7(11(19)20)13-8(14)4-5-9(15)16/h6-7H,1-5,12H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)/t6-,7-/m0/s1

InChI Key

GLXUWZBUPATPBR-BQBZGAKWSA-N

SMILES

C(CC(C(=O)O)N)CC(C(=O)O)NC(=O)CCC(=O)O

Isomeric SMILES

C(C[C@@H](C(=O)O)N)C[C@@H](C(=O)O)NC(=O)CCC(=O)O

Canonical SMILES

C(CC(C(=O)O)N)CC(C(=O)O)NC(=O)CCC(=O)O

Origin of Product

United States

Biosynthesis and Metabolic Pathways Involving N Succinyl Ll 2,6 Diaminopimelic Acid

A Precursor to meso-diaminopimelic acid (m-DAP) and L-lysine

Following its synthesis, N-succinyl-LL-2,6-diaminopimelic acid is acted upon by another enzyme in the pathway. This subsequent reaction leads to the formation of LL-diaminopimelic acid, which is then epimerized to meso-diaminopimelic acid. ebi.ac.uk Meso-DAP is a key cross-linking amino acid in the peptidoglycan of most Gram-negative bacteria and some Gram-positive bacteria. oup.comglycopedia.eu In many other Gram-positive bacteria, meso-DAP is further decarboxylated to produce L-lysine, which serves a similar cross-linking function in their peptidoglycan. wikipedia.orgglycopedia.eu

The Action of N-succinyl-LL-diaminopimelate desuccinylase (DapE)

The enzyme responsible for the conversion of this compound is N-succinyl-L,L-diaminopimelic acid desuccinylase, encoded by the dapE gene. nih.govnih.gov DapE catalyzes the hydrolysis of N-succinyl-L,L-diaminopimelic acid to produce L,L-diaminopimelic acid and succinate (B1194679). nih.govuniprot.org This zinc-dependent metalloenzyme is essential for the continuation of the pathway. nih.govuniprot.org Deletion of the dapE gene has been shown to be lethal for bacteria such as Helicobacter pylori and Mycobacterium smegmatis, even when lysine (B10760008) is provided in the growth medium, highlighting the critical nature of this enzymatic step. nih.gov

Enzymatic Characterization of N Succinyl Ll 2,6 Diaminopimelic Acid Desuccinylase Dape

N-succinyl-LL-diaminopimelate desuccinylase (DapE)

DapE is a metallohydrolase, typically containing two zinc ions in its active site, that catalyzes the hydrolysis of the succinyl group from N-succinyl-LL-2,6-diaminopimelic acid. nih.govmdpi.com This reaction yields L,L-diaminopimelic acid (L,L-DAP) and succinate (B1194679). nih.govnih.gov The enzyme is highly specific for its natural substrate. nih.gov

EnzymeEC NumberFunction
N-succinyl-LL-diaminopimelate desuccinylase (DapE)3.5.1.18Hydrolyzes this compound to L,L-diaminopimelic acid and succinate.

Research on DapE from various bacteria, including Escherichia coli and Haemophilus influenzae, has provided detailed insights into its structure and catalytic mechanism. nih.govnih.gov For instance, the enzyme from E. coli has a turnover number of 16,000 min⁻¹ for its natural substrate. nih.gov

Downstream Products and Their Significance

The product of the DapE-catalyzed reaction, L,L-diaminopimelic acid, is a precursor for two vital molecules in bacteria:

meso-Diaminopimelic acid (m-DAP): L,L-DAP is converted to its stereoisomer, m-DAP, by the enzyme diaminopimelate epimerase (DapF). researchgate.net m-DAP is a unique and essential component of the peptidoglycan cell wall of most Gram-negative bacteria and some Gram-positive bacteria, where it is involved in cross-linking the glycan strands, providing structural integrity to the cell wall. frontiersin.orgwikipedia.org

L-Lysine: m-DAP is the direct precursor to L-lysine, an essential amino acid required for protein synthesis. pnas.orgwikipedia.org The final step in this pathway is the decarboxylation of m-DAP, catalyzed by diaminopimelate decarboxylase (LysA), to produce L-lysine. wikipedia.org

The essentiality of both peptidoglycan and lysine (B10760008) for bacterial survival underscores the importance of the metabolic pathway in which this compound is a key player. nih.govresearchgate.net

Biological Significance and Cellular Roles

Target for Antimicrobial Drug Development

The enzymes of the DAP pathway, particularly N-succinyl-LL-diaminopimelate desuccinylase (DapE), are prime targets for the development of novel antibiotics. mdpi.comnih.gov This is because the DAP pathway is essential for the viability of a wide range of bacteria but is absent in humans, thus minimizing the potential for mechanism-based toxicity. pnas.orgmdpi.com Inhibition of the DapE enzyme would block the synthesis of both lysine (B10760008) and meso-diaminopimelic acid, leading to defects in protein synthesis and cell wall integrity, ultimately causing bacterial cell death. mdpi.com Research efforts are focused on designing and synthesizing small-molecule inhibitors that can effectively target the active site of DapE, with some studies exploring mimetics of the natural substrate, N-succinyl-LL-2,6-diaminopimelic acid. mdpi.comingentaconnect.com

Research Methodologies and Techniques

As a Target for Novel Antimicrobials

The enzymes of the diaminopimelate pathway, including DapD and DapE, are considered promising targets for the development of new antibiotics. nih.govnih.gov This is because the pathway is essential for the survival of many pathogenic bacteria but is absent in humans, which suggests that inhibitors of these enzymes could have high selectivity and low potential for host toxicity. mdpi.comnih.govpnas.org Targeting this pathway represents a novel mechanism of action, which is crucial in the face of rising antibiotic resistance. researchgate.netbiorxiv.org

Research on Dap Pathway Inhibitors

Significant research efforts are focused on identifying and developing inhibitors against the enzymes of the DAP pathway. biorxiv.orgnih.gov For instance, DapE has been identified as a previously underexplored target for discovering new antibiotics against multidrug-resistant pathogens. mdpi.comluc.edu Researchers have developed assays to screen for DapE inhibitors and have identified several lead compounds. researchgate.netluc.edu Studies have demonstrated that inhibiting meso-DAP biosynthesis can have antibacterial activity against multi-drug resistant bacteria like Acinetobacter baumannii and can also prevent biofilm formation. researchgate.netbiorxiv.org This area of research provides a proof-of-concept that targeting the DAP pathway is a viable strategy for developing new antibacterial agents. biorxiv.orgbiorxiv.org

Therapeutic and Biotechnological Applications

Biosynthetic Engineering for Enhanced Lysine (B10760008) Production

The pathway involving N-succinyl-LL-2,6-diaminopimelic acid is not only a target for antimicrobials but also a key focus for metabolic engineering to enhance the production of L-lysine, an essential amino acid with major applications in the animal feed and food industries. nih.govwesleyan.edu

Industrial production of L-lysine is primarily achieved through fermentation using microorganisms like Corynebacterium glutamicum and Escherichia coli. nih.govresearchgate.net Metabolic engineering aims to rationally modify these microorganisms to overproduce specific metabolites like L-lysine. nih.gov

In Corynebacterium glutamicum, L-lysine is synthesized from aspartate and pyruvate (B1213749) via the diaminopimelic acid (DAP) pathway, which has two branches: the succinylase pathway and the dehydrogenase pathway. nih.govnih.gov The succinylase pathway, which involves this compound, is a primary route for lysine biosynthesis. nih.govresearchgate.net

Key metabolic engineering strategies to enhance lysine production include:

Increasing Precursor Supply: Overexpression of genes encoding enzymes like pyruvate carboxylase can increase the supply of oxaloacetate, a key precursor for the lysine biosynthetic pathway. researchgate.net

Deregulation of Feedback Inhibition: The activity of key enzymes in the pathway, such as aspartate kinase, is often regulated by feedback inhibition from L-lysine. Engineering these enzymes to be resistant to feedback inhibition is a crucial step in increasing lysine production. researchgate.net

Enhancing NADPH Supply: The biosynthesis of lysine requires a significant amount of the cofactor NADPH. researchgate.net Strategies to increase the flux through pathways that generate NADPH, such as the pentose (B10789219) phosphate (B84403) pathway, have been shown to improve lysine yields. researchgate.net

Redirecting Carbon Flux: This involves blocking or weakening competing metabolic pathways to channel more carbon towards lysine synthesis. nih.govresearchgate.net For example, in C. glutamicum, weakening the succinylase pathway while overexpressing the dehydrogenase pathway has been shown to significantly increase lysine production. nih.govnih.gov

Similar strategies have been applied to E. coli, where the L-lysine biosynthetic pathway is also a target for metabolic engineering to create high-yield production strains. researchgate.netacs.orgresearchgate.netnih.gov

Metabolic Engineering Targets for Enhanced Lysine Production
StrategyTarget Enzyme/PathwayMicroorganismOutcomeReference
Increase Precursor SupplyPyruvate carboxylaseC. glutamicumIncreased oxaloacetate supply researchgate.net
DeregulationAspartate kinaseC. glutamicumRelease from feedback inhibition researchgate.net
Enhance Cofactor SupplyPentose Phosphate PathwayC. glutamicumIncreased NADPH availability researchgate.net
Redirect Carbon FluxWeakening dapD (succinylase pathway) and overexpressing ddh (dehydrogenase pathway)C. glutamicumIncreased lysine titer to 189 g/L nih.govnih.gov
Enhance Substrate UtilizationIntroduction of fructokinase and non-PTS sugar uptake systemsC. glutamicumIncreased lysine titer to 221.3 g/L from mixed sugars fao.org

Manipulation of Succinylase Pathway Enzymes for Metabolic Flux Redirection

This compound is a key intermediate in the succinylase branch of the L-lysine biosynthetic pathway, which is prominent in most bacteria, including industrial workhorses like Corynebacterium glutamicum and Escherichia coli. nih.govcapes.gov.br Metabolic engineering strategies often target enzymes within this pathway to redirect the flow of metabolites (metabolic flux) towards the overproduction of L-lysine, an economically significant amino acid. nih.govresearchgate.net

The core principle involves optimizing the carbon flux from central metabolism, such as the tricarboxylic acid (TCA) cycle, into the L-lysine synthesis pathway. nih.govnih.govresearchgate.net A critical precursor supplied by the TCA cycle is succinyl-CoA, which is required for the succinylation of tetrahydrodipicolinate, a step upstream of this compound formation. The enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) later removes the succinyl group, releasing succinate (B1194679) and L,L-diaminopimelic acid (L,L-DAP). nih.govnih.gov

Research has demonstrated that targeted genetic modifications can significantly enhance L-lysine yields by manipulating this pathway. One notable strategy involves the disruption of the TCA cycle at the level of succinyl-CoA synthetase. This interruption forces the carbon flux to be channeled through the succinylase branch of the lysine pathway, which then serves as a bridge to convert succinyl-CoA to succinate. nih.govcapes.gov.br In one study, a mutant strain of C. glutamicum with this modification exhibited a 60% increase in the lysine yield compared to the parent strain. nih.govcapes.gov.br

Metabolic flux analysis using 13C isotope studies confirmed that this increased production was a direct result of coupling the TCA cycle to the lysine pathway. nih.gov Further analysis identified that the engineered cells compensated for the interrupted TCA cycle by partially activating other routes like the glyoxylate (B1226380) shunt and the α-ketoglutarate decarboxylase pathway. nih.gov Such strategies, which redirect metabolic flux by modifying key enzymatic steps related to succinyl-CoA and the broader succinylase pathway, are considered promising for optimizing bioproduction in various microorganisms. nih.govcapes.gov.br

Table 1: Impact of Succinylase Pathway-Related Metabolic Engineering on L-Lysine Production in C. glutamicum

Genetic Modification Strategy Organism Key Enzyme/Pathway Targeted Observed Effect on L-Lysine Production Reference
Pathway Coupling Corynebacterium glutamicum Interruption of succinyl-CoA synthetase in the TCA cycle 60% increase in lysine yield compared to the parent strain. nih.govcapes.gov.br
Cofactor Engineering Corynebacterium glutamicum Replacement of NAD-dependent GAPDH with NADP-dependent GAPDH Significant improvement in glucose consumption and L-lysine production. nih.gov

Applications in Diagnostic Research

This compound as a Biomarker

The diaminopimelate (DAP) pathway for lysine biosynthesis is essential for most bacteria but is absent in humans. nih.govscispace.com This fundamental difference makes intermediates of the pathway, such as this compound, attractive candidates for development as biomarkers for detecting bacterial infections. The presence of such a compound in human physiological fluids would, in principle, indicate the presence of bacteria.

The enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE), which catalyzes the hydrolysis of this compound into L,L-diaminopimelic acid and succinate, is a crucial component of this pathway. nih.govmdpi.com Its substrate, this compound, is specific to this bacterial metabolic route. nih.gov

Research into this area focuses on developing sensitive assays to detect these unique bacterial metabolites. For instance, various spectrophotometric and ninhydrin-based assays have been developed to monitor the activity of DapE by detecting the products of this compound hydrolysis. luc.edu While these are primarily used for screening potential antibiotic inhibitors of the enzyme, the underlying principle of detecting pathway-specific molecules supports the concept of using them as biomarkers. The high specificity of the DapE enzyme for its natural substrate further strengthens the rationale that this compound is a molecule unique to bacteria. nih.gov

Although the direct use of this compound as a clinical biomarker is still an emerging area of research, the foundational knowledge is established. The unique presence of the DAP/lysine biosynthetic pathway in bacteria provides a clear biological basis for its investigation as a diagnostic tool. luc.eduresearchgate.net

Table 2: Mentioned Compounds

Compound Name Abbreviation
This compound L,L-SDAP
L-lysine Lys
Succinyl-Coenzyme A Succinyl-CoA
Tetrahydrodipicolinate
Succinate
L,L-diaminopimelic acid L,L-DAP
α-ketoglutarate
Nicotinamide adenine (B156593) dinucleotide (oxidized) NAD
Nicotinamide adenine dinucleotide (reduced) NADH
Nicotinamide adenine dinucleotide phosphate (reduced) NADPH

Q & A

Q. What is the role of N-succinyl-LL-2,6-diaminopimelic acid in bacterial lysine biosynthesis, and how can its enzymatic conversion be experimentally tracked?

this compound (NSLL-DAP) is a key intermediate in the diaminopimelic acid (DAP) pathway of lysine biosynthesis in bacteria. It is synthesized via the succinylation of LL-2,6-diaminopimelic acid (L-DAP) by diaminopimelate aminotransferase (DapL), which catalyzes the conversion of tetrahydrodipicolinate (THDPA) to L-DAP . To track its enzymatic conversion, researchers use radiolabeled substrates (e.g., [³H]-meso-2,6-diaminopimelic acid) in peptidoglycan synthesis assays. Incorporation rates are quantified via liquid scintillation counting after trichloroacetic acid precipitation .

Q. How can this compound be detected and quantified in bacterial cell wall extracts?

Reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting and quantifying NSLL-DAP. For underivatized samples, volatile-ion-pairing agents improve separation, while fluorescence detection after derivatization (e.g., with o-phthalaldehyde) enhances sensitivity. Calibration curves using synthetic standards ensure precision . HPLC methods optimized for diaminopimelic acid isomers (e.g., LL-, meso-, or DL-DAP) can also be adapted .

Advanced Research Questions

Q. How do researchers resolve discrepancies in metabolic flux analysis of this compound in bacterial mutants with disrupted DAP pathways?

Discrepancies often arise from compensatory pathways or enzyme promiscuity. For example, in Bacillus mutants lacking DapL, alternative aminotransferases may partially restore flux. Isotopic tracing with ¹³C-labeled glucose or ammonia, combined with metabolic modeling (e.g., flux balance analysis), identifies bypass routes . Comparative proteomics of wild-type vs. mutant strains can reveal upregulated enzymes .

Q. What structural insights guide the design of inhibitors targeting this compound desuccinylase (DapE)?

DapE catalyzes the hydrolysis of NSLL-DAP to L-DAP during lysine biosynthesis. X-ray crystallography of DapE from E. coli or Haemophilus influenzae reveals a binuclear metal center critical for catalysis. Inhibitors like thiol-based compounds (e.g., captopril analogs) exploit metal coordination, while transition-state mimics (e.g., phosphonate derivatives) disrupt substrate binding. Kinetic assays (e.g., monitoring L-DAP production via ninhydrin) validate inhibitor efficacy .

Q. How can LL-2,6-diaminopimelic acid stereoisomerism in bacterial cell walls inform taxonomic classification?

The presence of LL-DAP (vs. meso-DAP) in peptidoglycan is a chemotaxonomic marker for Actinobacteria and Nocardioides. Cell wall hydrolysis (6 M HCl, 100°C, 16 hr) followed by TLC or HPLC distinguishes isomers. For example, Nocardioides soli contains LL-DAP and glycine but lacks diagnostic sugars, differentiating it from related genera . Genomic analysis of dap gene clusters (e.g., dapL vs. dapD/dapE) further supports taxonomic assignments .

Q. What experimental strategies address contradictions in NSLL-DAP’s role in bacterial cell wall maturation?

Early studies suggested NSLL-DAP is a transient intermediate, but pulse-chase experiments with radiolabeled precursors in E. coli revealed its direct incorporation into nascent peptidoglycan. Discrepancies arise from species-specific variations: in Streptomyces spp., NSLL-DAP persists longer due to delayed transpeptidation. Time-resolved LC-MS of muropeptides and genetic knockout of dapE clarify its role .

Methodological Resources

  • Enzyme Assays : Use DapL/DapE activity assays with THDPA or NSLL-DAP substrates, monitoring NADPH oxidation (DapL) or L-DAP production (DapE) .
  • Structural Analysis : PDB entries for DapE (e.g., 3QKU) guide inhibitor docking studies .
  • Taxonomy : Polar lipid profiling (e.g., phosphatidylglycerol vs. diphosphatidylglycerol) and menaquinone analysis (e.g., MK-8[H₄]) complement DAP isomer data .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.